molecular formula C22H18N2O4 B13551502 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminobenzoic acid CAS No. 212118-78-0

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminobenzoic acid

Cat. No.: B13551502
CAS No.: 212118-78-0
M. Wt: 374.4 g/mol
InChI Key: ZXZLIDHPHFIAIA-UHFFFAOYSA-N
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Description

3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of 3-amino-5-aminobenzoic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically peptides with protected or deprotected amino groups, depending on the reaction conditions used .

Scientific Research Applications

3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective functionalization. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it highly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

3-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c23-14-9-13(21(25)26)10-15(11-14)24-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12,23H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZLIDHPHFIAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176373
Record name 3-Amino-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212118-78-0
Record name 3-Amino-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212118-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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